![molecular formula C5H10FNO B1449255 (3-Fluorooxolan-3-yl)methanamine CAS No. 1262407-64-6](/img/structure/B1449255.png)
(3-Fluorooxolan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorooxolan-3-yl)methanamine, commonly referred to as 3FOMA, is a synthetic compound with a wide variety of applications in scientific research, including biochemical and physiological studies. It is a fluorinated derivative of oxolan-3-ylmethanamine, which is an important intermediate in the synthesis of various pharmaceuticals. 3FOMA has a unique chemical structure and is considered to be a useful tool for the study of the structure-function relationships of proteins and other biomolecules.
Scientific Research Applications
Synthesis of Hydrochloride Salts
(3-Fluorooxolan-3-yl)methanamine: is used in the synthesis of its hydrochloride salt form, which is a solid compound with a purity of 95%. This form is particularly useful in research settings where the hydrochloride variant of a compound is required for its increased stability and solubility in aqueous solutions .
Antimicrobial Studies
The compound has been utilized in the synthesis of Schiff base rare earth metal complexes. These complexes have shown promising results in antimicrobial studies, where they are tested against microbial target proteins. The efficacy of these complexes is measured through their antibacterial and anticancer activities, particularly against cell lines like HeLa and MCF7 .
Anticancer Research
In the field of anticancer research, (3-Fluorooxolan-3-yl)methanamine derivatives have been synthesized and characterized. These derivatives are then used in molecular docking studies to understand their interaction with cancer cells and to assess their potential as anticancer agents .
Organometallic Chemistry
The compound plays a role in the organometallic chemistry of rare earth metals. It is involved in the synthesis of Schiff bases coordinated with lanthanides, which have been of broad interest due to their potential applications in medicinal research and coordination chemistry .
Development of Potassium-Competitive Acid Blockers
Although not directly related to (3-Fluorooxolan-3-yl)methanamine , research on similar furan derivatives has led to the development of novel potassium-competitive acid blockers (P-CABs). These compounds are important in the treatment of conditions like acid reflux and peptic ulcers .
properties
IUPAC Name |
(3-fluorooxolan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPALTVKWFDQXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorooxolan-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.